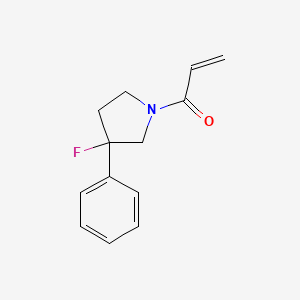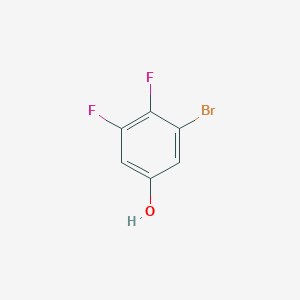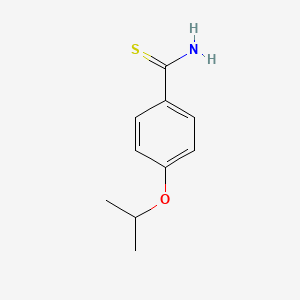
4-(Propan-2-yloxy)benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Propan-2-yloxy)benzene-1-carbothioamide” is a chemical compound with the molecular formula C10H13NOS . It has a molecular weight of 195.28 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Propan-2-yloxy)benzene-1-carbothioamide” is 1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available data.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation : The crystal structure of related compounds such as N-(2,6-Diisopropylphenyl)thioamide shows that molecules assemble via hydrogen bonds into helical chains. The thioamide moiety is twisted out of the plane of the benzene ring, indicating a significant structural characteristic that could be relevant for similar compounds like 4-(Propan-2-yloxy)benzene-1-carbothioamide (Omondi & Levendis, 2012).
Conformations in Solution : Research on similar compounds, such as various arenecarbothioamides, has involved measuring electric dipole moments in solution and analyzing the data in terms of molecular solute conformations. This type of research provides insights into the behavior of these compounds in different environments (Pappalardo & Gruttadauria, 1974).
Synthesis and Biological Evaluation : A study on the synthesis of (prop-2-ynyloxy)benzene derivatives, including biological evaluation, indicates that these compounds could have potential antiurease and antibacterial effects. This suggests possible applications in medicinal chemistry and drug development (Batool et al., 2014).
Anticancer and Antioxidant Effects : Another study focused on benzene sulfonamide derivatives, similar in structure to 4-(Propan-2-yloxy)benzene-1-carbothioamide, found potential anticancer effects against breast carcinoma cell lines. This suggests possible applications in cancer research and therapy (Mohamed et al., 2022).
Molecular Docking Studies : Molecular docking studies of new benzene sulfonamide drugs with anticancer and antioxidant effects have been conducted, providing insights into their potential interactions with biological targets. This research is critical for understanding how these compounds could be used in pharmacological applications (Mohamed et al., 2022).
Antimicrobial and Hypoglycemic Activities : Research into adamantane-isothiourea hybrid derivatives, which share a similar moiety with 4-(Propan-2-yloxy)benzene-1-carbothioamide, reveals significant antimicrobial and hypoglycemic activities. Such studies suggest potential applications in treating microbial infections and diabetes (Al-Wahaibi et al., 2017).
Corrosion Inhibition : Thiosemicarbazone derivatives have been studied for their corrosion inhibition properties in metal surfaces, indicating potential industrial applications in protecting materials from corrosion (Zaidon et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propan-2-yloxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMBOSCTNGSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
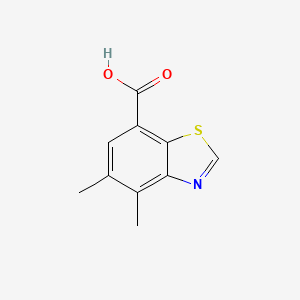
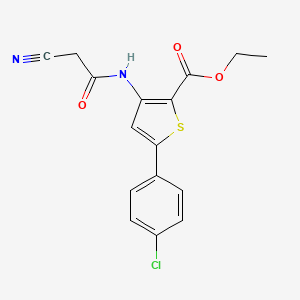
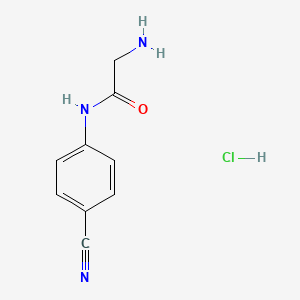

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)
![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)
